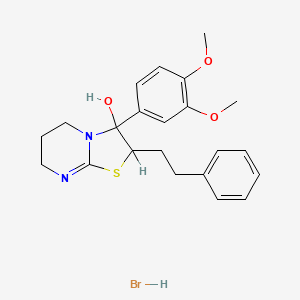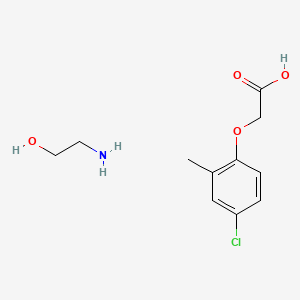
2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl core with multiple functional groups, including a bromophenyl moiety, a sulfonyl group, and a carboxylic acid group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the sulfonyl group and the biphenyl core. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.
科学的研究の応用
2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(4-Bromophenyl)propionic acid
- 4’-(2-Bromoethyl)benzoic acid
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives
Uniqueness
The uniqueness of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
特性
CAS番号 |
160986-39-0 |
|---|---|
分子式 |
C28H20BrNO6S |
分子量 |
578.4 g/mol |
IUPAC名 |
2-[2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfonylphenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C28H20BrNO6S/c29-19-11-9-18(10-12-19)26(31)17-37(35,36)21-15-13-20(14-16-21)30-27(32)24-7-3-1-5-22(24)23-6-2-4-8-25(23)28(33)34/h1-16H,17H2,(H,30,32)(H,33,34) |
InChIキー |
OKTLWPQLEWHHLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CC(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















